N-(吡啶-3-基甲基)苯磺酰胺

描述

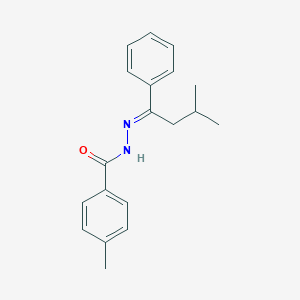

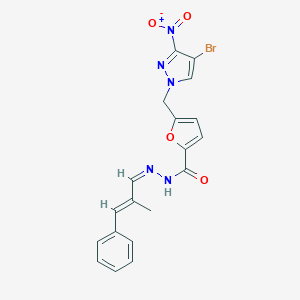

“N-(pyridin-3-ylmethyl)benzenesulfonamide” is an organic compound with the molecular formula C12H12N2O2S . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .Molecular Structure Analysis

The compound crystallizes in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å .科学研究应用

Anticancer Activity

N-(pyridin-3-ylmethyl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising results in vitro against various cancer cell lines, including lung, cervical, breast, and prostate cancer cells. The derivatives exhibit inhibitory concentrations (IC50) values ranging from 1.98 to 9.12 μM, indicating significant potency .

Antibacterial Agents

The benzenesulfonamide moiety is known for its broad-spectrum biological properties, including antibacterial activity. Compounds containing this functional group have been reported to show activity against antibiotic-resistant bacteria, which is a growing concern in medical science .

Enzyme Inhibition

Sulfonamides, including N-(pyridin-3-ylmethyl)benzenesulfonamide , are recognized for their role as enzyme inhibitors. They have been used to inhibit enzymes like elastase, carbonic anhydrase, and clostridium histolyticum collagenase, which are relevant in conditions such as glaucoma, edema, and some neuromuscular disorders .

Anti-Tubercular Agents

Derivatives of N-(pyridin-3-ylmethyl)benzenesulfonamide have been designed and synthesized as potential anti-tubercular agents. These compounds have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory activity, with some derivatives exhibiting IC50 values as low as 1.35 μM .

Pharmacological Applications

The sulfonamide group is a common motif in many drugs and medicinal compounds, contributing to their bioactivity. Drugs such as glibenclamide, sultiame, and COX-II inhibitors like celecoxib contain a sulfonyl moiety, which displays potential activity across a variety of biological targets. This highlights the pharmacological significance of N-(pyridin-3-ylmethyl)benzenesulfonamide and its derivatives .

Agricultural Chemicals

Compounds with a benzenesulfonamide structure have been utilized as herbicides and plant growth regulators. The presence of the sulfonamide group can enhance the biological activity of these compounds, making them effective in agricultural applications .

作用机制

- CA IX is overexpressed in many solid tumors, including breast cancer, due to changes in gene expression. It plays a crucial role in tumor hypoxia and pH regulation .

Target of Action

Result of Action

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-17(16,12-6-2-1-3-7-12)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHYCKJCWUJUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can we infer about the structure of N-(pyridin-3-ylmethyl)benzenesulfonamide from the provided research on its derivative?

A1: While the research article [] focuses on the synthesis and crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, it provides valuable insights into the parent compound, N-(pyridin-3-ylmethyl)benzenesulfonamide. We can infer that the core structure of N-(pyridin-3-ylmethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (-SO2NH-), which is further linked to a pyridin-3-ylmethyl group. The derivative studied in the paper simply adds a tert-butyl group to the para position of the benzene ring. This structural information provides a foundation for understanding the potential properties and applications of the parent compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-benzylidene-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B451272.png)

![Ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B451275.png)

![Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451279.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B451284.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B451285.png)

![N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B451291.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451293.png)

![N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluorobenzohydrazide](/img/structure/B451294.png)